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molecular formula C10H12ClN3 B2991141 ({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine CAS No. 1312755-70-6

({4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)dimethylamine

Cat. No. B2991141
M. Wt: 209.68
InChI Key: GFOOQXSCKVFZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440976B2

Procedure details

4-Chloro-7-azaindole (7.32 g, 48 mmol), paraformaldehyde (1.59 g, 52.8 mmol) and dimethylamine hydrochloride (4.32 g, 52.8 mmol) were suspended in 1-butanol (30 mL) and the mixture heated under reflux for 2 hours. The mixture was cooled to ambient temperature and diluted with diethyl ether (50 mL). The resultant solid was collected by filtration and washed with diethyl ether and left to air-dry. The solid was dissolved in water (100 mL) and the pH of the solution adjusted to 11 by the portion-wise addition of solid potassium carbonate. The aqueous phase was extracted with dichloromethane (3×40 mL). The combined organic phase was dried (MgSO4), filtered and evaporated to afford the title compound as a pale yellow solid (7.12 g, 70%). 1H NMR (300 MHz, CDCl3): 11.19 (s, 1H), 8.15 (d, J=5.2 Hz, 1H), 7.32 (s, 1H), 7.08 (d, J=5.2 Hz, 1H), 3.79 (s, 2H), 2.34 (s, 6H).
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][N:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[CH2:11]=O.Cl.[CH3:14][NH:15][CH3:16]>C(O)CCC.C(OCC)C>[Cl:1][C:2]1[CH:10]=[CH:9][N:8]=[C:7]2[NH:6][CH:5]=[C:4]([CH2:14][N:15]([CH3:11])[CH3:16])[C:3]=12 |f:2.3|

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
ClC1=C2C=CNC2=NC=C1
Step Two
Name
Quantity
1.59 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
4.32 g
Type
reactant
Smiles
Cl.CNC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(CCC)O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to air-dry
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in water (100 mL)
ADDITION
Type
ADDITION
Details
the pH of the solution adjusted to 11 by the portion-wise addition of solid potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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